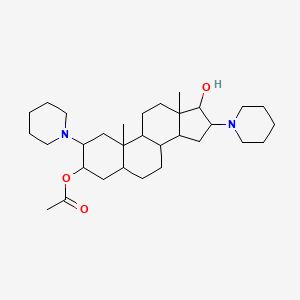
(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and anti-inflammatory treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate would involve:
Formation of the Androstane Nucleus: This can be achieved through various organic synthesis techniques, including cyclization reactions.
Introduction of Piperidinyl Groups: This step would involve the substitution of hydrogen atoms with piperidinyl groups at the 2 and 16 positions.
Acetylation: The final step would involve the acetylation of the 3-hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of steroidal compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: Steroidal compounds can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, steroidal compounds are studied for their unique structural properties and reactivity. They serve as model compounds for understanding complex organic reactions.
Biology
In biology, these compounds are investigated for their role in cellular processes and signaling pathways. They can act as hormones or hormone analogs, influencing various physiological functions.
Medicine
Medically, steroidal compounds are used in hormone replacement therapy, anti-inflammatory treatments, and as contraceptives. Their ability to modulate biological pathways makes them valuable in treating a range of conditions.
Industry
Industrially, steroidal compounds are used in the production of pharmaceuticals, cosmetics, and as intermediates in chemical synthesis.
作用机制
The mechanism of action of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate would involve its interaction with specific molecular targets, such as hormone receptors. The compound could bind to these receptors, modulating their activity and influencing downstream signaling pathways.
相似化合物的比较
Similar Compounds
Testosterone Acetate: A similar steroidal compound used in hormone therapy.
Estradiol Acetate: Another steroidal compound with applications in hormone replacement therapy.
Nandrolone Decanoate: Used in the treatment of anemia and osteoporosis.
Uniqueness
(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is unique due to the presence of piperidinyl groups at the 2 and 16 positions, which could confer distinct biological activities and pharmacokinetic properties compared to other steroidal compounds.
属性
IUPAC Name |
[17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWLFWYIUDQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
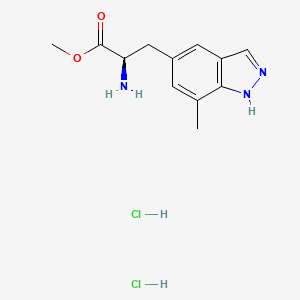
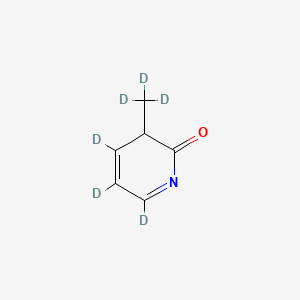

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
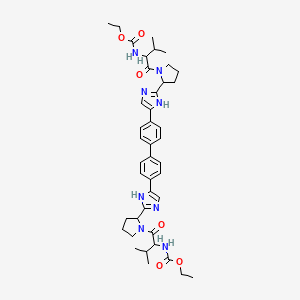

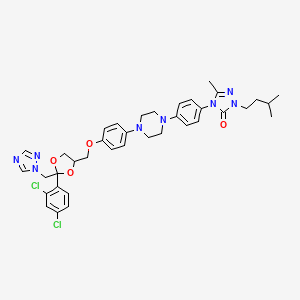
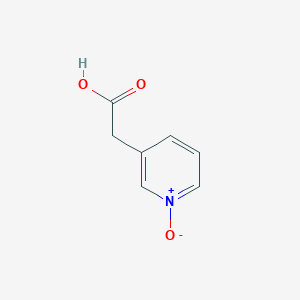

![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
